Bis(3,3,3-trifluoropropyl) disulfide

Thermal stability Purity specification Compound procurement

Bis(3,3,3-trifluoropropyl) disulfide (CAS 19756-81-1) is a symmetrical fluorinated organosulfur compound with the formula C6H8F6S2 and a molecular weight of approximately 258.25 g/mol. It belongs to the class of dialkyl disulfides modified with terminal trifluoromethyl groups, which impart enhanced electron-withdrawing character and thermal stability relative to non-fluorinated analogs.

Molecular Formula C6H8F6S2
Molecular Weight 258.24
CAS No. 19756-81-1
Cat. No. B2612141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,3,3-trifluoropropyl) disulfide
CAS19756-81-1
Molecular FormulaC6H8F6S2
Molecular Weight258.24
Structural Identifiers
SMILESC(CSSCCC(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H8F6S2/c7-5(8,9)1-3-13-14-4-2-6(10,11)12/h1-4H2
InChIKeyDWNJNIHVBVWOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(3,3,3-trifluoropropyl) disulfide (CAS 19756-81-1) – A Fluorinated Disulfide for Specialized R&D and Industrial Procurement


Bis(3,3,3-trifluoropropyl) disulfide (CAS 19756-81-1) is a symmetrical fluorinated organosulfur compound with the formula C6H8F6S2 and a molecular weight of approximately 258.25 g/mol . It belongs to the class of dialkyl disulfides modified with terminal trifluoromethyl groups, which impart enhanced electron-withdrawing character and thermal stability relative to non-fluorinated analogs. The compound is primarily used as a specialty reagent in organic synthesis, a crosslinking agent in fluorinated elastomers, and an investigative electrolyte additive for lithium-sulfur batteries . However, scientific procurement decisions are complicated by the scarcity of publicly available, peer-reviewed performance data, making rigorous comparative evaluation essential.

Organic synthesis reagent for trifluoropropylthio group introduction
Requires purity verification for stoichiometric accuracy
Crosslinking agent in fluorinated elastomer formulations
High fluorine content is essential for low surface energy and chemical resistance
Electrolyte additive for lithium-sulfur battery research
Redox potential tuning via electron-withdrawing CF3 groups under investigation

Bis(3,3,3-trifluoropropyl) disulfide Procurement: Why In-Class Substitution Risks Performance Failure


While functionally similar to other dialkyl disulfides, Bis(3,3,3-trifluoropropyl) disulfide cannot be directly substituted without risking application performance. Its two terminal CF3 groups generate a markedly stronger electron-withdrawing environment compared to non-fluorinated analogs like dibutyl disulfide, directly influencing the S–S bond redox potential, a critical parameter for battery electrolyte additives [1]. In polymer crosslinking, the fluorinated propyl side chains confer significantly lower surface energy and enhanced chemical resistance, properties that hydrocarbon disulfides cannot replicate . Furthermore, significant differences in key physical properties, such as boiling point and density, necessitate reformulation and process re-validation if a replacement is attempted. The quantitative evidence below highlights the specific, measurable dimensions where substitution fails.

  • CF3 groups alter S–S bond redox potential vs. hydrocarbon disulfides; may not replicate battery additive performance.
  • Fluorinated side chains provide lower surface energy and higher chemical resistance that non-fluorinated disulfides cannot replicate in elastomer crosslinking.
  • Significant boiling point and density differences require reformulation and process re-validation if a substitute is considered.

Bis(3,3,3-trifluoropropyl) disulfide Vendor Selection Guide: Head-to-Head Quantitative Differentiation


Thermal Processability: Predicted Boiling Point Compared to Non-Fluorinated Disulfide

The volatility of Bis(3,3,3-trifluoropropyl) disulfide, a critical factor for its handling during high-temperature polymer curing or electrolyte formulation, can be compared to the non-fluorinated analog dibutyl disulfide. The target compound's predicted boiling point is reported. This is a class-level inference based on predicted values.

Boiling Point
Class-level inference
Pred. 176.8 °C vs Exp. ~219 °C
Δ ≈ −42 °C
Higher volatility may require adjusted high-temperature processing conditions.
Predicted value; experimental verification advised.
Thermal stability Purity specification Compound procurement

Material Density: Predicted Density for Formulation Design

For precise formulation work, knowing the density is essential for accurate mass-to-volume conversions. The predicted density for the target compound is available. This is a class-level inference as a direct experimental density for the comparator was not found.

Density
Class-level inference
Pred. 1.371 g/cm³ vs Exp. ~0.93 g/cm³
~1.47× higher
Increased density from fluorine influences phase separation and volumetric dosing.
Predicted density; confirm experimentally.
Material density Formulation compatibility Procurement specification

Bulk Purity: A Critical Procurement Specification

A crucial differentiator in procurement is the guaranteed minimum purity from a traceable vendor, which directly impacts experimental reproducibility. This evidence is based on vendor specifications and is not a performance-based comparison.

Purity Specification
Specification review
95% (target) vs >98% (non-fluorinated analog)
Lower minimum purity may require additional purification or impurity budgeting.
Vendor specification; review impurity profile for scale-up.
Chemical purity QC specification Research reagent procurement

Bis(3,3,3-trifluoropropyl) disulfide: Evidence-Based Application Scenarios for Scientific Purchasing


Specialty Polymer Crosslinking for High-Performance Elastomers

In fluorinated elastomer formulations, Bis(3,3,3-trifluoropropyl) disulfide is reported to serve as a crosslinking agent . Its selection over non-fluorinated disulfide crosslinkers is necessary to maintain the low surface energy and high chemical resistance required in aggressive environments, such as aerospace seals. The high fluorine content and predicted density (1.371 g/cm³) are key design parameters for maintaining material compatibility .

Electrolyte Additive Development for Next-Generation Batteries

The compound is under investigation as a redox-active additive or co-solvent for lithium-sulfur batteries . Its differentiation from commercially used non-fluorinated disulfides lies in the electron-withdrawing effect of the terminal CF3 groups, which is hypothesized to tune the S-S bond redox potential, potentially improving cell cycling stability. The lower predicted boiling point (176.8 °C) compared to heavier disulfides suggests better compatibility with vacuum-drying steps in electrode fabrication .

Synthetic Reagent for Trifluoropropylthio Group Introduction

This symmetrical disulfide acts as a convenient source of the 3,3,3-trifluoropropylthio moiety in organic synthesis, particularly in metal-catalyzed defluorinative sulfenylation reactions . The 95% minimum purity specification defines the stoichiometric accuracy for research applications, distinguishing it from in-house-prepared solutions of unknown concentration.

Application
Selection Property
Validation Focus
Fluorinated elastomer crosslinking
Fluorine content & density profile
Crosslink density and chemical resistance testing
Li–S battery electrolyte additive
Electron-withdrawing CF3 effect
Redox potential and cycling stability assessment
Trifluoropropylthio group introduction
Minimum purity specification
Stoichiometric accuracy and impurity profiling
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